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molecular formula C9H7F3N2O B8547480 1H-Indazole, 5-methoxy-4-(trifluoromethyl)-

1H-Indazole, 5-methoxy-4-(trifluoromethyl)-

Cat. No. B8547480
M. Wt: 216.16 g/mol
InChI Key: OBPBKTCDAOYVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

A 6N-aqueous sodium hydroxide solution (3.8 ml, 23 mmol) was added dropwise to a solution of 1-acetyl-5-methoxy-4-(trifluoromethyl)-1H-indazole (493 mg, 1.91 mmol) in a mixture of methanol (3.8 ml) and tetrahydrofuran (3.8 ml) at room temperature and stirred at room temperature for 5 hours while maintaining the temperature. The resulting reaction solution was adjusted to pH 8 to 9 by dropwise addition of 12N-aqueous hydrochloric acid solution (1.5 ml) and then a 1N aqueous hydrochloric acid solution (about 2 ml), and distilled under reduced pressure to remove the organic solvent. The white precipitate formed was diluted with water, filtered, washed with water, and then dried under reduced pressure to obtain 5-methoxy-4-(trifluoromethyl)-1H-indazole (400 mg, 97%).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
1-acetyl-5-methoxy-4-(trifluoromethyl)-1H-indazole
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([N:6]1[C:14]2[C:9](=[C:10]([C:17]([F:20])([F:19])[F:18])[C:11]([O:15][CH3:16])=[CH:12][CH:13]=2)[CH:8]=[N:7]1)(=O)C.Cl>CO.O1CCCC1.O>[CH3:16][O:15][C:11]1[C:10]([C:17]([F:20])([F:18])[F:19])=[C:9]2[C:14](=[CH:13][CH:12]=1)[NH:6][N:7]=[CH:8]2 |f:0.1|

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-acetyl-5-methoxy-4-(trifluoromethyl)-1H-indazole
Quantity
493 mg
Type
reactant
Smiles
C(C)(=O)N1N=CC2=C(C(=CC=C12)OC)C(F)(F)F
Name
Quantity
3.8 mL
Type
solvent
Smiles
CO
Name
Quantity
3.8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
DISTILLATION
Type
DISTILLATION
Details
a 1N aqueous hydrochloric acid solution (about 2 ml), and distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C(=C2C=NNC2=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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